molecular formula C23H28N4O3 B2451594 (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-91-4

(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2451594
CAS No.: 942001-91-4
M. Wt: 408.502
InChI Key: AMTKWFHQVQVJKZ-LHLOQNFPSA-N
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Description

(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H28N4O3 and its molecular weight is 408.502. The purity is usually 95%.
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Properties

CAS No.

942001-91-4

Molecular Formula

C23H28N4O3

Molecular Weight

408.502

IUPAC Name

1-(4-tert-butylphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C23H28N4O3/c1-23(2,3)16-10-12-17(13-11-16)24-21(28)26-20-18-8-5-6-9-19(18)25-22(29)27(20)14-7-15-30-4/h5-6,8-13H,7,14-15H2,1-4H3,(H2,24,26,28)

InChI Key

AMTKWFHQVQVJKZ-LHLOQNFPSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a member of the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H28N4O2\text{C}_{22}\text{H}_{28}\text{N}_{4}\text{O}_{2}

This structure includes a quinazoline moiety which is crucial for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving cellular uptake.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities. The specific activities associated with (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea are summarized below:

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives:

  • Mechanism : Quinazolines may inhibit key signaling pathways involved in tumor growth and metastasis.
  • Case Study : A study demonstrated that similar compounds induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Quinazolines also display antimicrobial properties:

  • In vitro Studies : Compounds structurally related to the target compound have shown effective inhibition against various bacterial strains.
  • Efficacy : The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.05 µg/mL against certain pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolines is another area of interest:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In vivo studies indicated that derivatives reduced inflammation markers in animal models .

Table 1: Biological Activities of Related Quinazoline Compounds

Compound NameActivity TypeIC50/ MIC ValueReference
Compound AAnticancer1.61 µg/mL
Compound BAntimicrobial0.05 µg/mL
Compound CAnti-inflammatoryNot specified

Mechanistic Studies

Molecular docking studies have been employed to understand how this compound interacts with biological targets:

  • Target Proteins : Binding affinity studies suggest strong interactions with proteins involved in cancer pathways.
  • Binding Energy : Docking simulations revealed binding energies comparable to known inhibitors, indicating potential efficacy in therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including those similar to (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. These compounds have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit the activity of enzymes such as Tumor Necrosis Factor-alpha converting enzyme (TACE), which plays a role in cancer progression .
  • Case Studies : A study demonstrated that modifications in the structure of quinazoline derivatives could enhance their anticancer efficacy against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions where inflammation is a key factor.

  • Research Findings : Compounds similar to (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown potential in reducing inflammation markers in vitro and in vivo models .

Antidiabetic Effects

The structural features of this compound suggest potential applications in diabetes management. Research has indicated that certain quinazoline derivatives exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Study Insights : A series of synthesized quinazoline analogues were evaluated for their α-glucosidase inhibitory activity, leading to promising results for potential antidiabetic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound SimilarityMechanism of ActionReference
AnticancerQuinazoline DerivativesInhibition of TACE
Anti-inflammatoryQuinazoline AnalogsModulation of inflammatory pathways
AntidiabeticQuinazoline Analoguesα-glucosidase inhibition

Q & A

Q. What green chemistry approaches reduce environmental impact in synthesis?

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Recycling : Recover Pd catalysts via magnetic nanoparticle immobilization .

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